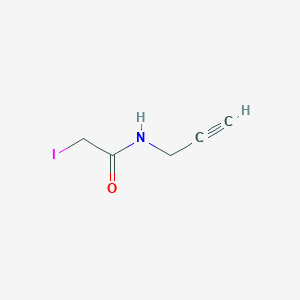

2-iodo-N-(prop-2-yn-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

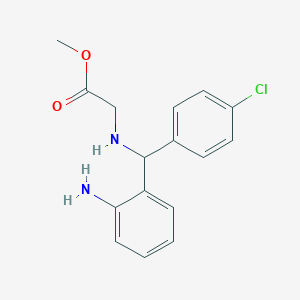

2-iodo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C5H6INO and a molecular weight of 223.01 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through the iodination and acetylation reactions of ethanolamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) and the InChI key is CSMMHDBFJDWUDO-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be used as an intermediate in organic synthesis. It can be used to synthesize other iodine-containing organic compounds, or as an important raw material in drug synthesis .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

"2-iodo-N-(prop-2-yn-1-yl)acetamide" serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, Kobayashi et al. (2007) detailed the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides through iodine-mediated cyclization, which involves the use of iodine reagents similar to the structure of this compound (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007). This process highlights the compound's role in facilitating cyclization reactions, a fundamental step in constructing complex chemical structures.

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, acetamide derivatives, including those structurally related to "this compound," have been studied for their complex-forming abilities with metals. Alikberova et al. (2009) synthesized new acetamide complexes of lanthanum, gadolinium, and erbium iodides, showcasing the potential of acetamide derivatives in creating new materials with specific optical or magnetic properties (Alikberova, Al’bov, Malinovskaya, Golubev, Kravchenko, & Rukk, 2009).

Environmental Applications

In environmental chemistry, the detection and quantification of carbonyl compounds in water samples have been improved through the development of new fluorescent probes, like the one described by Houdier et al. (2000), which could potentially be synthesized using derivatives of "this compound" (Houdier, Perrier, Defrancq, & Legrand, 2000).

Astrochemistry

Furthermore, the study of acetamide in the interstellar medium (ISM) presents an intriguing application. Foo et al. (2018) discussed the formation of acetamide (C2H5NO) in ISM, suggesting that compounds with similar structures or functionalities, such as "this compound," could play a role in the formation of complex organic molecules in space (Foo, Surányi, Guljas, Szőri, Villar, Viskolcz, Csizmadia, Rágyanszki, & Fiser, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-iodo-N-(prop-2-yn-1-yl)acetamide is the reactive cysteinome in cells and tissues . The reactive cysteinome refers to the collection of cysteine residues in proteins that are susceptible to modifications such as oxidation and alkylation. These modifications can alter protein function and are involved in various biological processes.

Mode of Action

This compound acts as a thiol-reactive probe . It covalently labels the reactive cysteinome, allowing for its enrichment and quantification . This interaction with its targets results in changes to the proteins, which can then be analyzed to understand the compound’s effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents

Eigenschaften

IUPAC Name |

2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMMHDBFJDWUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2939035.png)

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)